molecular formula C12H11FN4O B12613209 2-(4-Fluoroanilino)pyridine-3-carbohydrazide CAS No. 918907-44-5

2-(4-Fluoroanilino)pyridine-3-carbohydrazide

Katalognummer: B12613209
CAS-Nummer: 918907-44-5
Molekulargewicht: 246.24 g/mol
InChI-Schlüssel: JQFQLHDXEDLBGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Fluoroanilino)pyridine-3-carbohydrazide is a chemical compound that belongs to the class of pyridine-carbohydrazides This compound is characterized by the presence of a fluoroaniline group attached to the pyridine ring, which imparts unique chemical and biological properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoroanilino)pyridine-3-carbohydrazide typically involves the reaction of 4-fluoroaniline with pyridine-3-carbohydrazide. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the fluoroaniline and the pyridine-carbohydrazide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Fluoroanilino)pyridine-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(4-Fluoroanilino)pyridine-3-carbohydrazide has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(4-Fluoroanilino)pyridine-3-carbohydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with essential biochemical pathways. The fluoroaniline group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Additionally, the pyridine-carbohydrazide moiety can interact with enzymes and proteins, leading to the disruption of their normal functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(4-Fluoroanilino)pyridine-3-carbohydrazide is unique due to the presence of both the fluoroaniline and pyridine-carbohydrazide groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

918907-44-5

Molekularformel

C12H11FN4O

Molekulargewicht

246.24 g/mol

IUPAC-Name

2-(4-fluoroanilino)pyridine-3-carbohydrazide

InChI

InChI=1S/C12H11FN4O/c13-8-3-5-9(6-4-8)16-11-10(12(18)17-14)2-1-7-15-11/h1-7H,14H2,(H,15,16)(H,17,18)

InChI-Schlüssel

JQFQLHDXEDLBGA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(N=C1)NC2=CC=C(C=C2)F)C(=O)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.